3-Methyl-5-oxo-5-(4-thioformylphenyl)pentanoicacid
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Overview
Description
3-Methyl-5-oxo-5-(4-thioformylphenyl)pentanoic acid is a carboxylic acid derivative with the molecular formula C13H14O3S. This compound is known for its unique structural features, which include a thioformyl group attached to a phenyl ring, and a pentanoic acid backbone. It has a molecular weight of 250.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-oxo-5-(4-thioformylphenyl)pentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-thioformylbenzaldehyde with methyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-oxo-5-(4-thioformylphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The thioformyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-Methyl-5-oxo-5-(4-thioformylphenyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-oxo-5-(4-thioformylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The thioformyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological effects by modulating oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-oxo-5-(4-toluidino)pentanoic acid: Similar structure but with a toluidino group instead of a thioformyl group.
5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Similar backbone but with a furan ring instead of a phenyl ring.
Uniqueness
3-Methyl-5-oxo-5-(4-thioformylphenyl)pentanoic acid is unique due to the presence of the thioformyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C13H14O3S |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
5-(4-methanethioylphenyl)-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C13H14O3S/c1-9(7-13(15)16)6-12(14)11-4-2-10(8-17)3-5-11/h2-5,8-9H,6-7H2,1H3,(H,15,16) |
InChI Key |
QGBZQNOBEMBFPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)C=S)CC(=O)O |
Origin of Product |
United States |
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